![molecular formula C15H18N4S B5545530 N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5545530.png)

N-[(3-methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

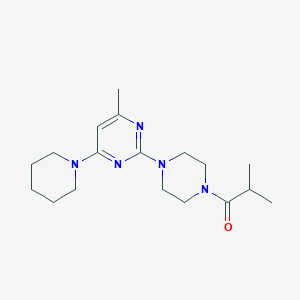

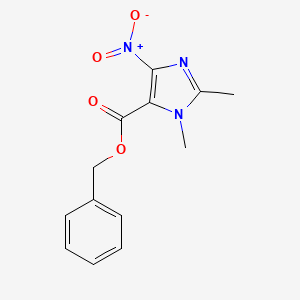

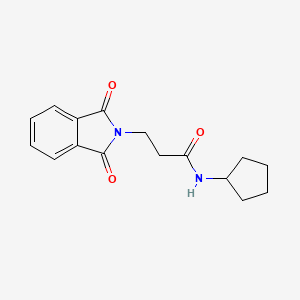

The synthesis of derivatives related to N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine often involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions. For instance, N-1-Naphthyl-3-oxobutanamide reacts with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which further react with α-haloketones to give thieno[2,3-b]pyridine derivatives through a cyclization process (Hussein et al., 2009).

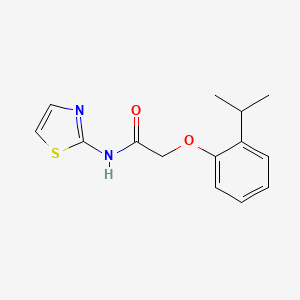

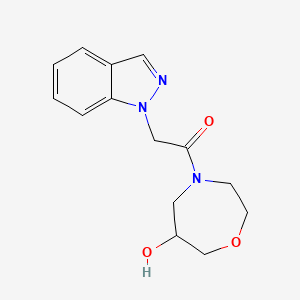

Molecular Structure Analysis

The molecular structure of derivatives related to N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine, such as thienopyridine derivatives, reveals a complex interplay of various functional groups contributing to their biological activity. These structures are established through analytical and spectral data, indicating the importance of the thienyl and pyridinyl moieties in the overall molecular architecture (Othman, 2013).

Chemical Reactions and Properties

The chemical reactivity of N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine derivatives often involves nucleophilic addition reactions, cyclizations, and interactions with various reagents leading to a wide array of heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with potential antimicrobial and antifungal activities, showcasing the chemical versatility of the N-[(3-Methyl-2-thienyl)methylene]-4-(2-pyridinyl)-1-piperazinamine backbone (Othman, 2013).

Scientific Research Applications

Pharmacophore Development

One study outlines the synthesis of arylpiperazine derivatives, including those with thieno- and furo[3,2-c]pyridine ring systems, which have shown significant activity in models indicative of antipsychotic activity. These compounds exhibit potent affinity for serotonin receptors, suggesting their potential in developing new antipsychotic medications with unique mechanisms of action (J. New et al., 1989).

Flame-Retardant Materials

Another research application involves the synthesis of polyamide charring agents, demonstrating the influence of structural differences on flame-retardant efficiency in materials like EVA. This study highlights the thermal decomposition process and the potential for these compounds in enhancing fire safety in various materials (Liang-Ping Dong et al., 2017).

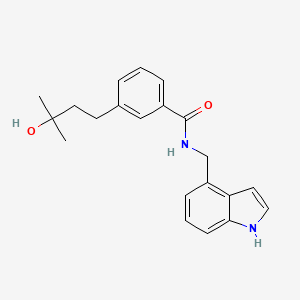

Gastrointestinal Motility

Research into N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), a novel motilin receptor agonist, has shown promising results in enhancing gastrointestinal motility. This compound's development could aid in treating gastrointestinal disorders, demonstrating the therapeutic potential of structurally related compounds (S. Westaway et al., 2009).

Synthetic Chemistry

The Mannich reaction has been employed in the synthesis of N-, S,N-, and Se,N-heterocycles, showcasing the versatility of aminomethylation in creating a wide array of heterocyclic compounds. This methodological approach opens new pathways in the synthesis of complex molecules with potential biological activities (V. Dotsenko et al., 2019).

Antimicrobial and Anticancer Compounds

The synthesis and evaluation of new pyridine-2(1H)-thiones and related compounds have shown significant antimicrobial and anticancer activities. Such studies underscore the importance of structural modification in designing more effective therapeutic agents (Ismail M. M. Othman, 2013).

Innovative Catalysis

Research on Rhodium-catalyzed reactions of N-(2-pyridinyl)piperazines highlights novel carbonylation processes, contributing to advancements in catalysis and synthetic methodology. This work could facilitate the development of new synthetic routes for complex molecules (Y. Ishii et al., 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(3-methylthiophen-2-yl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4S/c1-13-5-11-20-14(13)12-17-19-9-7-18(8-10-19)15-4-2-3-6-16-15/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKDNYFKHLGFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NN2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylthiophen-2-YL)-N-[4-(pyridin-2-YL)piperazin-1-YL]methanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)